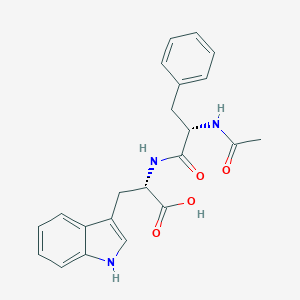

Ac-Phe-Trp-OH

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4/c1-14(26)24-19(11-15-7-3-2-4-8-15)21(27)25-20(22(28)29)12-16-13-23-18-10-6-5-9-17(16)18/h2-10,13,19-20,23H,11-12H2,1H3,(H,24,26)(H,25,27)(H,28,29)/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFQOQFHEONRKLI-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ac Phe Trp Oh and Analogous Dipeptides

Solid-Phase Peptide Synthesis (SPPS) Strategies for Ac-Phe-Trp-OH

SPPS is the predominant method for synthesizing peptides like Ac-Phe-Trp-OH. bachem.commasterorganicchemistry.com This process involves attaching the C-terminal amino acid to a solid polymer resin and then sequentially adding the subsequent amino acids. bachem.com The solid support allows for easy removal of excess reagents and byproducts through simple filtration and washing. bachem.com

Fmoc-Based SPPS Protocols for N-Acetylated Dipeptides

The fluorenylmethyloxycarbonyl (Fmoc) protection strategy is a cornerstone of modern SPPS due to its use of a base-labile protecting group, which allows for deprotection under mild conditions that preserve the integrity of sensitive amino acid side chains. masterorganicchemistry.comdu.ac.in

The choice of resin is a critical first step in SPPS, as it dictates the C-terminal functionality of the final peptide. For synthesizing a peptide with a C-terminal carboxylic acid like Ac-Phe-Trp-OH, specific resins are employed.

Wang Resin : A popular choice for Fmoc-SPPS, Wang resin is used to produce peptides with a C-terminal acid. sigmaaldrich.comsigmaaldrich.com The initial amino acid, in this case, Fmoc-Trp(Boc)-OH, is attached to the resin via an ester linkage. sigmaaldrich.comimperial.ac.uk This loading is often accomplished using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). du.ac.inimperial.ac.uk Pre-loaded Fmoc-Trp(Boc)-Wang resins are commercially available, offering a convenient starting point for the synthesis. sigmaaldrich.comcem.comsigmaaldrich.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly sensitive to acid, which permits the cleavage of the completed peptide under very mild acidic conditions. du.ac.insigmaaldrich.com This is particularly beneficial for protecting sensitive residues like tryptophan from degradation. sigmaaldrich.com The first amino acid is loaded onto the 2-CTC resin in the presence of a base such as N,N-diisopropylethylamine (DIEA). du.ac.insci-hub.sersc.org This method of loading helps to prevent racemization of the C-terminal amino acid. sigmaaldrich.comsigmaaldrich.com

Table 1: Comparison of Resins for Ac-Phe-Trp-OH Synthesis

| Resin | Linkage Type | Cleavage Conditions | Advantages | Disadvantages |

| Wang Resin | Ester | Strong acid (e.g., 95% TFA) acs.org | Cost-effective, available pre-loaded sigmaaldrich.comcem.comsigmaaldrich.com | Harsher cleavage can lead to side reactions with sensitive residues like Trp sigmaaldrich.comacs.org |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Highly acid-labile ester | Mild acid (e.g., 1% TFA in DCM) chempep.com | Mild cleavage preserves sensitive residues, suppresses racemization sigmaaldrich.comsigmaaldrich.com | Higher cost, requires careful handling to avoid premature cleavage researchgate.net |

The formation of the peptide bond between the resin-bound tryptophan and the incoming Fmoc-Phe-OH is facilitated by coupling reagents that activate the carboxylic acid of the new amino acid.

Carbodiimides : Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and DIC are frequently used, often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) to minimize side reactions and prevent racemization. bachem.com

Uronium/Aminium Salts : Highly efficient reagents such as HBTU, HATU, and HCTU enable rapid coupling times and are commonly used with a base like DIEA. bachem.comnih.govsigmaaldrich.compeptide.com

The completion of the coupling reaction is monitored by tests like the Kaiser test, which detects any remaining free primary amines on the resin.

After the final amino acid, phenylalanine, is coupled and its N-terminal Fmoc group is removed, the exposed amine is acetylated. peptide.com This is typically accomplished by treating the resin-bound dipeptide with a solution of acetic anhydride (B1165640) and a base like DIEA in a solvent such as N,N-dimethylformamide (DMF). rsc.orgkohan.com.tw This procedure is analogous to the "capping" step used during synthesis to block any unreacted amino groups and prevent the formation of deletion peptide sequences. rsc.org

The final step involves cleaving the dipeptide from the resin and removing the side-chain protecting groups. The tryptophan side chain is usually protected with a tert-butyloxycarbonyl (Boc) group to prevent its degradation during the acidic cleavage step.

A common cleavage cocktail for this purpose consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, mixed with scavengers. nih.govsigmaaldrich.com Scavengers such as water and triisopropylsilane (B1312306) (TIS) are crucial for trapping the reactive carbocations generated during deprotection, which can otherwise modify sensitive residues like tryptophan. nih.govnih.gov After cleavage, the peptide is precipitated in cold diethyl ether, collected, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC). hongtide.com

Boc-Based SPPS Methodologies

An alternative to the Fmoc strategy is the Boc (tert-butyloxycarbonyl) based methodology. masterorganicchemistry.comchempep.com In this approach, the N-terminal amine is protected by the acid-labile Boc group. chempep.com

Deprotection : The Boc group is removed at each cycle using a moderate acid, such as 50% TFA in dichloromethane (B109758) (DCM). chempep.com

Neutralization : Following deprotection, a neutralization step with a base is necessary before the next coupling reaction.

Final Cleavage : The final cleavage from the resin and removal of side-chain protecting groups requires a strong acid, most commonly anhydrous hydrogen fluoride (B91410) (HF). du.ac.inchempep.com Due to the hazardous nature of HF, this method requires specialized equipment. peptide.com

While the Boc strategy is effective, the repeated use of acid for deprotection and the harsh final cleavage conditions make it less suitable for peptides containing acid-sensitive residues compared to the Fmoc strategy. du.ac.in

Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis remains a cornerstone for producing peptides, especially for large-scale and industrial applications where cost-effectiveness is crucial. acs.org This method involves the sequential coupling of amino acids or peptide fragments in a homogenous solution.

A key benefit of using pre-formed dipeptide fragments is the enhanced solubility and easier purification of these intermediates compared to longer, more aggregation-prone sequences. chempep.com The coupling of these fragments is a critical step, and strategies are often employed to minimize racemization, such as coupling at a proline residue if present in the sequence. acs.org

The mixed anhydride method is a widely used and effective technique for forming peptide bonds, particularly in solution-phase synthesis. thieme-connect.decdnsciencepub.com This method involves the activation of the carboxyl group of an N-protected amino acid by reacting it with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base. thieme-connect.decdnsciencepub.comgoogle.com This reaction forms a mixed carboxylic-carbonic anhydride, which is then reacted with the amino group of a second amino acid or peptide ester to form the peptide bond. cdnsciencepub.com

This technique is valued for its rapid reaction rates at low temperatures (traditionally -15°C to minimize side reactions), high yields, and the generation of easily purifiable products. thieme-connect.decdnsciencepub.com The byproducts are generally easy to remove, and the reagents are cost-effective and commercially available, making the method scalable for industrial production. thieme-connect.de A notable application of this method is in the repetitive excess mixed anhydride (REMA) procedure, where a protected dipeptide is formed, deprotected, and then reacted with another mixed anhydride to extend the peptide chain. thieme-connect.de This method has been successfully applied to the synthesis of various di- and tripeptides. nih.gov

Optimizing reaction conditions is paramount for maximizing the yield and purity of the synthesized peptide. Key parameters that are often adjusted include the choice of solvent, coupling reagents, temperature, and reaction time.

For instance, in the synthesis of tryptophan-containing peptides, specific conditions can be optimized. One study on the modification of a tryptophan residue demonstrated the importance of screening catalysts, additives, and oxidants to achieve the desired product with high yield. nih.gov The reaction temperature is also a critical factor; for example, increasing the temperature from 60°C to 100°C can significantly impact the outcome. nih.gov

The choice of solvent can dramatically affect the solubility of reagents and the growing peptide chain, which is crucial for preventing aggregation and improving reaction efficiency. biotage.com Dichloromethane (DCM), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP) are common solvents in peptide synthesis. thermofisher.comacs.org Halogen-containing solvents like dichloromethane have been found to be suitable for mixed anhydride reactions when used with specific bases. cdnsciencepub.com The addition of reagents like 1-hydroxybenzotriazole (HOBt) can sometimes be beneficial in reducing side reactions, such as urethane (B1682113) formation, though it may not eliminate them completely. cdnsciencepub.com

Table 1: Optimization of Reaction Conditions for a Tryptophan-Containing Peptide Modification This table is based on data for the optimization of a C-H maleimidation reaction on a Boc-Trp(Piv)-OMe substrate, which serves as an illustrative example of parameter optimization in peptide synthesis.

| Entry | Catalyst (mol%) | Additive (20 mol%) | Oxidant (1.5 eq) | Solvent | Temperature (°C) | Yield (%) |

| 1 | [RhCpCl2]2 (5) | AgNTf2 | Ag2O | DCM | 80 | 85 |

| 2 | [Ru(p-cymene)Cl2]2 (5) | AgNTf2 | Ag2O | DCM | 80 | 43 |

| 3 | [IrCpCl2]2 (5) | AgNTf2 | Ag2O | DCM | 80 | 35 |

| 4 | Pd(OAc)2 (10) | AgNTf2 | Ag2O | DCM | 80 | <10 |

| 5 | [RhCpCl2]2 (5) | AgOAc | Ag2O | DCM | 80 | 72 |

| 6 | [RhCpCl2]2 (5) | AgBF4 | Ag2O | DCM | 80 | 65 |

| 7 | [RhCpCl2]2 (5) | AgNTf2 | Cu(OAc)2 | DCM | 80 | 55 |

| 8 | [RhCpCl2]2 (5) | AgNTf2 | Ag2CO3 | DCM | 80 | 78 |

| 9 | [RhCpCl2]2 (5) | AgNTf2 | Ag2O | DCE | 80 | 80 |

| 10 | [RhCpCl2]2 (5) | AgNTf2 | Ag2O | Toluene | 80 | 60 |

| 11 | [RhCpCl2]2 (5) | AgNTf2 | Ag2O | DCM | 100 | 75 |

| 12 | [RhCpCl2]2 (5) | AgNTf2 | Ag2O | DCM | 60 | 68 |

Source: Adapted from research on modular synthesis of clickable peptides. nih.gov

Chemoenzymatic Synthesis Routes for Tryptophan- and Phenylalanine-Containing Peptides

Chemoenzymatic peptide synthesis (CEPS) is an attractive alternative to purely chemical methods, leveraging the stereoselectivity and mild reaction conditions of enzymes. researchgate.netnih.gov This approach often circumvents the need for complex protection and deprotection steps for amino acid side chains, which is a significant advantage of green chemistry. researchgate.netnih.gov

Enzymes like papain, α-chymotrypsin, and pepsin are commonly used. researchgate.netqyaobio.com Papain shows a preference for cleaving peptide bonds adjacent to hydrophobic amino acids, including phenylalanine and tryptophan. researchgate.net Similarly, α-chymotrypsin and pepsin are effective at forming peptide bonds involving aromatic amino acids like phenylalanine, tryptophan, and tyrosine. nih.govqyaobio.com These enzymes can catalyze the formation of peptide bonds in either an equilibrium-controlled or kinetically-controlled manner. qyaobio.com

The synthesis of isotopically labeled L-tryptophan and L-phenylalanine derivatives has been achieved through chemoenzymatic methods, highlighting the versatility of this approach. researchgate.net For example, labeled L-tryptophan can be synthesized by coupling halogenated indoles with S-methyl-L-cysteine. researchgate.net The use of enzymes ensures high stereoselectivity, which is often a challenge in traditional chemical synthesis. nih.gov

Green Chemistry Principles in Ac-Phe-Trp-OH Synthesis

The principles of green chemistry aim to make chemical processes more environmentally friendly by reducing waste and using less hazardous substances. researchgate.net In peptide synthesis, which is notoriously solvent- and reagent-intensive, these principles are particularly relevant. lu.secsic.es

Solvent choice is a major focus of green chemistry in peptide synthesis. acs.org Traditional solvents like DMF, NMP, and DCM are effective but pose significant health and environmental hazards. acs.orglu.se Consequently, there is a strong drive to replace them with greener alternatives. acs.org

Research has explored the use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297), and γ-valerolactone as potential replacements for DMF in solid-phase peptide synthesis (SPPS). acs.orgacs.org Mixtures of solvents are also being investigated; for example, N-butylpyrrolidinone (NBP) mixed with ethyl acetate has been used for both peptide elongation and cyclization. csic.es The ideal green solvent should be able to dissolve reagents, swell the synthesis resin effectively, and facilitate efficient reactions. acs.org Water-based synthetic procedures are also being developed, which align well with green chemistry principles. mdpi.com

Table 2: Common Solvents in Peptide Synthesis and Their Green Chemistry Considerations

| Solvent | Common Use | Green Chemistry Considerations | Potential Greener Alternatives |

| Dichloromethane (DCM) | Boc chemistry, resin swelling | Carcinogenic concerns, environmental persistence. lu.se | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl Acetate. acs.org |

| N,N-Dimethylformamide (DMF) | Fmoc chemistry, dissolving reagents | Reprotoxic, can decompose to form reactive impurities. lu.sepeptide.com | γ-Valerolactone, N-Butylpyrrolidinone (NBP). csic.esacs.org |

| N-Methyl-2-pyrrolidone (NMP) | Fmoc chemistry, solvating resin | Reprotoxic, classified as a Substance of Very High Concern (SVHC). lu.se | Propylene Carbonate, Dimethyl Sulfoxide (DMSO) mixtures. csic.eswhiterose.ac.uk |

| Acetonitrile | Purification (HPLC), some coupling reactions | Volatile organic compound, though considered less hazardous than DMF/NMP. | Water/Ethanol mixtures for chromatography. |

Sources: acs.orglu.secsic.esacs.orgpeptide.comwhiterose.ac.uk

Microwave-Assisted Synthesis Enhancements

Microwave-assisted synthesis has emerged as a transformative technology in peptide chemistry, offering significant enhancements over conventional heating methods for the production of dipeptides like Ac-Phe-Trp-OH and its analogs. The primary advantages lie in the dramatic reduction of reaction times, improvement in product yields, and enhanced purity of the final peptides. numberanalytics.comcreative-peptides.com This enhancement is due to the efficient and rapid heating of the reaction mixture by microwave irradiation, which directly interacts with polar molecules (solvents and reagents) to generate heat volumetrically, as opposed to the slower, convective heat transfer of traditional oil baths. numberanalytics.comrsc.org

Research into solution-phase peptide synthesis has demonstrated the profound impact of microwave energy. In one study, the synthesis of a model N-Fmoc-dipeptide methyl ester using titanium tetrachloride (TiCl4) as a condensing agent was optimized under microwave irradiation. mdpi.com The reaction, conducted at 250 W, achieved a high yield of 90% in just 20 minutes. mdpi.com This stands in stark contrast to conventional heating methods, which are significantly slower. mdpi.com

A direct comparison between microwave-driven and conventional heating methods for the synthesis of Fmoc-Leu-Ile-OMe at the same temperature highlighted the superior efficiency of microwave assistance. The microwave-assisted reaction was complete in approximately 40 minutes, yielding 70% of the product, whereas the conventionally heated reaction had only produced 20% in the same timeframe. mdpi.com This acceleration is not limited to Fmoc-protected amino acids; syntheses involving Boc-protected and Z-protected amino acids also show completion times within 20-40 minutes and 30-35 minutes, respectively, with yields ranging from 65% to 81%. mdpi.com

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Dipeptide Synthesis A comparative look at the synthesis of Fmoc-Leu-Ile-OMe, illustrating the efficiency gains from microwave irradiation.

| Parameter | Microwave-Assisted Synthesis | Conventional Heating |

|---|---|---|

| Reaction Time | 40 minutes | 40 minutes (incomplete) |

| Product Yield | 70% | 20% |

In the realm of solid-phase peptide synthesis (SPPS), microwave assistance has proven to be particularly valuable for overcoming challenges associated with difficult sequences, such as those with a high propensity for aggregation or sterically hindered couplings. researchgate.net The rapid and precise heating minimizes side reactions and can significantly improve the purity and yield of the final peptide. researchgate.netformulationbio.com For instance, applying microwave heating at 86°C for coupling and deprotection steps allowed for the synthesis of difficult peptides in excellent purities with reaction times as short as 10 minutes for coupling and 2.5 minutes for deprotection. researchgate.net Another study demonstrated that the esterification of a Boc-amino acid to a Merrifield resin, a foundational step in SPPS, could be reduced from a conventional 24-hour reaction to just 5-6 minutes under microwave irradiation. niscpr.res.in

The choice of solvent is crucial in microwave-assisted synthesis, as the solvent's ability to absorb microwave energy dictates the heating efficiency. rsc.org Solvents like N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidinone (NMP) are commonly used and perform well. rsc.org However, greener alternatives such as γ-valerolactone (GVL) have also been successfully used in combination with automated microwave-assisted SPPS, yielding peptides in high purity. acs.org Even neat water has been used as a solvent for solution-phase synthesis under microwave irradiation, representing a significant step towards environmentally benign peptide production. researchgate.net

Table 2: Research Findings on Microwave-Assisted Peptide Synthesis A summary of key findings from various studies on the application of microwave energy in peptide synthesis.

| Synthesis Type | Key Finding | Reaction Time Reduction | Reference |

|---|---|---|---|

| Solution-Phase Dipeptide Synthesis | Achieved 90% yield at 250W power. | 20 minutes for completion. | mdpi.com |

| Solid-Phase (SPPS) Esterification | Attachment of Boc-amino acid to Merrifield resin. | Reduced from 24 hours to 5-6 minutes. | niscpr.res.in |

| Solid-Phase (SPPS) Difficult Peptides | Improved purity for hexa-β-peptide from 55% to 80%. | Coupling: 2 min, Deprotection: 4 min. | rsc.org |

| Solid-Phase (SPPS) General | Fast coupling and deprotection at 86°C. | Coupling: 10 min, Deprotection: 2.5 min. | researchgate.net |

| Green SPPS in GVL | Successful synthesis using a bio-derived solvent. | Coupling: 125s, Deprotection: 65s at 90°C. | acs.org |

Advanced Chemical Modifications and Analog Design of Ac Phe Trp Oh

Peptide Backbone Modifications

N-Alkylation of Residues within the Dipeptide Backbone

N-alkylation, particularly N-methylation, is a common modification in peptide chemistry that significantly impacts the properties of the resulting analog. nih.gov The substitution of an amide proton with an alkyl group removes a hydrogen bond donor, which can disrupt secondary structures like β-sheets while promoting turn-like conformations. This modification also enhances lipophilicity and provides steric hindrance, which can improve metabolic stability and cell permeability. nih.govnih.gov

Several methods for N-methylation are compatible with solid-phase peptide synthesis (SPPS). nih.gov A widely used three-step procedure involves the sulfonylation of the N-terminal amine with a protecting group like 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), followed by methylation using a methylating agent, and finally, deprotection of the sulfonamide to allow for further peptide chain elongation. nih.govacs.org Recent advancements have focused on optimizing this process, significantly reducing the total time required for the N-methylation cycle from hours to under an hour. nih.govacs.org The efficiency of these methods has been demonstrated on various amino acids, including Phenylalanine and Tryptophan. acs.orgchimia.ch

Coupling the subsequent amino acid onto an N-methylated residue can be challenging due to steric hindrance. nih.gov However, this has been successfully achieved in the synthesis of complex peptides, including analogs of somatostatin (B550006) and melanocortin, where N-methylation of residues like Phenylalanine was a key modification for enhancing receptor selectivity and biological activity. nih.govacs.orgsci-hub.se

Table 1: Overview of On-Resin N-Methylation Procedure

| Step | Reagents/Conditions | Purpose | Typical Duration (Optimized) |

|---|---|---|---|

| Sulfonylation | o-NBS-Cl, DMAP in NMP | Protection of the N-terminal α-amine. | 5 minutes |

| Methylation | TMG, Methyl p-nitrobenzenesulfonate in NMP | Introduction of the methyl group onto the sulfonamide nitrogen. | 25 minutes |

| Desulfonylation | 2-mercaptoethanol, DBU in NMP | Removal of the o-NBS protecting group. | 10 minutes |

Data sourced from recent optimized protocols for faster synthesis. nih.govacs.org

Incorporation of Conformationally Constrained Amino Acids

To rigidly control the peptide's conformation, non-natural amino acids with built-in conformational constraints can be incorporated into the dipeptide sequence. mdpi.com These building blocks restrict the rotational freedom around the backbone (Φ, Ψ) and side-chain (χ) dihedral angles, forcing the peptide into a more defined three-dimensional structure. mdpi.comnih.gov This strategy is crucial for mimicking a specific bioactive conformation, thereby potentially increasing potency and receptor selectivity.

For Phenylalanine, constrained analogs include indoline (B122111) α-amino acids and cyclized Acnc residues (e.g., 1-aminocyclohexane-1-carboxylic acid, Ac6c). nih.govrsc.org For Tryptophan, a well-established constrained analog is tetrahydro-β-carboline-3-carboxylic acid (Tcc), where the α-nitrogen is linked to the indole (B1671886) ring, significantly limiting the χ1 side-chain torsion angle. researchgate.net The synthesis of more complex constrained Trp analogs, such as those involving a seven-membered lactam ring, has also been reported, providing tools to probe the bioactive conformation of peptides like endomorphin-1. researchgate.net

The introduction of these rigid units can stabilize specific secondary structures, such as β-turns or helical folds, which are often critical for molecular recognition. nih.govrsc.org

Table 2: Examples of Conformationally Constrained Analogs for Phe and Trp

| Amino Acid | Constrained Analog | Type of Constraint | Impact on Dihedral Angles |

|---|---|---|---|

| Phenylalanine | Indoline α-amino acid | Side-chain cyclization | Restricts χ1 and χ2 angles |

| Phenylalanine | Ac6c | Cα-cyclization | Restricts Φ and Ψ backbone angles |

| Tryptophan | Tetrahydro-β-carboline-3-carboxylic acid (Tcc) | N-to-side chain cyclization | Restricts χ1 angle to ~-60° or +60° |

| Tryptophan | 4-amino-3-oxo-tetrahydroazepino[3,4-b]indole | Side-chain to backbone lactam bridge | Creates a rigid bicyclic system |

Data compiled from studies on peptidomimetics and constrained amino acids. nih.govrsc.orgresearchgate.net

D-Amino Acid Incorporations and Chiral Impact

Peptides containing D-amino acids, such as D-Phe or D-Trp, generally exhibit enhanced metabolic stability because they are poor substrates for proteases that are stereospecific for L-amino acids. nih.gov The presence of a D-Trp residue has been shown to be critical for the bioactivity of certain neuropeptides; for example, the cardio-excitatory activity of L-Asn-D-Trp-L-Phe-NH₂ decreases significantly when D-Trp is replaced with its L-isomer. mdpi.com

However, the incorporation of D-amino acids into peptides via ribosomal synthesis is challenging, as the translational machinery is highly specific for L-amino acids. nih.govpnas.org Studies have shown that while dipeptide formation with a D-amino acid can occur, subsequent steps in elongation can be severely inhibited, leading to truncated products. pnas.org Therefore, the synthesis of D-amino acid-containing peptides like analogs of Ac-Phe-Trp-OH is exclusively achieved through chemical peptide synthesis.

Table 3: Impact of D-Amino Acid Incorporation

| Modification | Example Peptide Context | Observed Chiral Impact | Reference |

|---|---|---|---|

| D-Trp Incorporation | L-Asn-D-Trp-L-Phe-NH₂ | Chirality at Trp is crucial for biological activity; L-isomer is less active. | mdpi.com |

| D-Phe Incorporation | Peptidoglycan in E. coli | Incorporation alters peptidoglycan metabolism and structure. | nih.gov |

| D-Phe Incorporation | In vitro translation | Ribosome can form a dipeptide but stalls during subsequent elongation. | pnas.org |

Side-Chain Functionalization of Phenylalanine and Tryptophan Residues

Direct modification of the amino acid side chains offers a route to introduce new chemical functionalities without altering the peptide backbone. The aromatic side chains of Phenylalanine and Tryptophan are particularly attractive targets for such modifications due to their reactivity in various chemical transformations.

C-H Functionalization Strategies

Direct C-H functionalization has emerged as an efficient strategy for the post-synthetic modification of peptides, allowing for the derivatization of natural amino acid residues without the need for pre-functionalized building blocks. ntu.ac.uk This approach enables the formation of new carbon-carbon or carbon-heteroatom bonds directly on the side chains of Phenylalanine and Tryptophan.

For Phenylalanine residues, palladium-catalyzed C-H olefination has been developed. ntu.ac.uk This method often relies on bidentate coordination of the palladium catalyst to the peptide backbone, which directs the functionalization to the aromatic side chain. ntu.ac.ukntu.ac.uk This strategy has been successfully applied to di-, tri-, and tetrapeptides. ntu.ac.uk

For Tryptophan residues, C-H activation can be directed by a protecting group on the indole nitrogen, such as a Boc group. ntu.ac.uk This allows for selective olefination of the Trp residue, even in the presence of other modifiable residues like Phe. By manipulating the directing groups within the peptide, it is possible to achieve full control over residue selectivity in peptides containing both Trp and Phe. ntu.ac.uk These C-H functionalization methods provide powerful tools for creating novel peptide analogs with diverse side-chain modifications. acs.orgchemrxiv.org

Indole Arylation in Tryptophan Residues

A specific and highly valuable C-H functionalization method is the direct arylation of the Tryptophan indole ring. This modification allows for the introduction of various aryl groups, which can be used to modulate steric and electronic properties or to serve as linkers for bioconjugation. nih.govacs.org

Palladium-catalyzed C-H arylation of Tryptophan-containing peptides can be performed with aryl iodides under relatively mild conditions. acs.orgub.edu Studies have demonstrated the successful intermolecular C-H arylation of Ac-Trp-OH with iodinated Phenylalanine derivatives, forming a Trp-Phe cross-linked adduct. ub.edu This reaction has been shown to be selective for the Trp residue and can proceed regardless of its position within a peptide sequence. acs.org

More recently, metal-free, photoredox-catalyzed methods for the C(2)-arylation of indoles and Tryptophan residues have been developed. nih.govacs.org These reactions utilize aryldiazonium salts under visible light irradiation and proceed with high regioselectivity and chemoselectivity. The method is robust enough to tolerate other reactive amino acid side chains and has been used for the late-stage functionalization of complex peptides, demonstrating its broad utility in chemical biology. nih.govacs.org Crucially, these mild conditions preserve the stereochemical integrity of the amino acid residues. nih.gov

Table 4: Methodologies for Indole Arylation in Tryptophan

| Method | Catalyst/Reagents | Position of Arylation | Key Features | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed | Pd(OAc)₂, AgBF₄, TFA | C2 or C7 (depending on conditions) | Tolerates various functional groups; can be performed in aqueous buffers. | acs.orgub.edu |

| Photoredox Metal-Free | Aryldiazonium salts, Blue LED light | C2 | Mild, metal-free conditions; high regioselectivity; preserves chirality. | nih.govacs.org |

Aromatic Side-Chain Modification via Olefination

The modification of aromatic side chains in peptides, such as the phenyl group in Phenylalanine (Phe) and the indole ring in Tryptophan (Trp), presents a powerful strategy for creating analogs with novel properties. Olefination, the introduction of a carbon-carbon double bond, is a key C-H functionalization technique used for this purpose. This method allows for the direct modification of natural amino acid residues within a peptide sequence.

Palladium-catalyzed olefination has been successfully applied to modify both Phe and Trp residues. The process often requires a directing group within the peptide backbone to guide the metal catalyst to the specific C-H bond for activation. For instance, bidentate coordination of the peptide to the palladium catalyst is considered crucial for the olefination of phenylalanine residues. Research has demonstrated the olefination of tryptophan residues at various positions within a peptide sequence, highlighting the versatility of this modification.

In studies involving peptides containing both Trp and Phe, manipulating the directing group can achieve full control over residue selectivity. Furthermore, rhodium catalysts have been employed for the C₇-selective C-H olefination of Tryptophan residues in dipeptides, using a pivaloyl group as a directing group on the indole nitrogen. This highlights the tunability of the reaction based on the choice of catalyst and directing group. An oxazole (B20620) unit placed C-terminal to Phe, Tyr, or Trp residues can also act as an internal directing group for palladium-catalyzed C-H olefination.

Table 1: Examples of Olefination Reactions on Aromatic Amino Acid Residues in Peptides This table is interactive. Click on the headers to sort.

| Catalyst System | Target Residue(s) | Directing Group Strategy | Outcome | Reference(s) |

|---|---|---|---|---|

| Pd(OAc)₂ / AgOAc / K₂CO₃ | Phenylalanine | Bidentate coordination of peptide backbone | Successful olefination of Phe in short peptides. | |

| [RhCp*Cl₂]₂ / AgNTf₂ / Cu(OAc)₂ | Tryptophan | N₁-pivaloyl group on indole | C₇-selective olefination of Trp in dipeptides. | |

| Palladium Catalyst | Tryptophan / Phenylalanine | Manipulated directing groups | Selective olefination of either Trp or Phe. | |

| Palladium Catalyst | Phe, Tyr, or Trp | C-terminal oxazole unit | Olefination of the aromatic residue adjacent to the oxazole. |

Rational Design of Ac-Phe-Trp-OH Peptidomimetics

Peptidomimetics are molecules designed to mimic the structure and function of peptides but with improved properties, such as enhanced metabolic stability and bioavailability. The rational design of peptidomimetics for Ac-Phe-Trp-OH involves two primary approaches: replacing parts of the peptide with non-peptide moieties or developing mimics based on a hypothesized bioactive conformation.

Scaffolding Strategies

Scaffolding is a biophysical approach in peptidomimetic design where the key pharmacophoric elements—in this case, the side chains of Phe and Trp—are attached to a non-peptide framework. This strategy aims to preserve the necessary side chain orientations for biological interaction while replacing the unstable peptide backbone.

First-generation peptidomimetics are often hybrid molecules, part peptide and part small molecule, which can be further developed into non-peptide, small-molecule-like compounds. Various organic scaffolds can be used to replace two consecutive residues in a peptide sequence. For instance, pyrimidodiazepine-based skeletons have been designed as versatile scaffolds. These scaffolds are capable of mimicking pivotal protein secondary structures and can be decorated with hydrophobic residues like Phe and Trp to emulate hydrophobic interaction interfaces.

Another strategy involves using conformationally constrained amino acid analogs as part of the scaffold. The cyclic Trp analog 4-amino-indolo[2,3-c]azepin-3-one (Aia) has been used to create somatostatin mimetics based on an (R)-Aia-Lys scaffold, which mimics the essential D-Trp-Lys sequence. This demonstrates how a constrained analog of one amino acid can serve as an anchor for building a larger mimetic structure.

Table 2: Scaffolding Approaches for Peptidomimetic Design This table is interactive. Click on the headers to sort.

| Scaffold Type | Mimicked Structure | Key Features | Potential Application for Ac-Phe-Trp-OH | Reference(s) |

|---|---|---|---|---|

| Organic Scaffolds | Dipeptide turns | Replaces two consecutive residues; preserves side-chain orientation. | A custom scaffold could hold the Phe and Trp side chains in a specific bioactive conformation. | |

| Pyrimidodiazepine | β-turn, β-strand, α-helix | A single core skeleton can be modified to mimic different secondary structures; allows decoration with hydrophobic residues. | The scaffold could be functionalized with Phe and Trp side chains to mimic a specific structural motif. | |

| Constrained Amino Acid Analogs (e.g., Aia) | Specific amino acid conformations (e.g., Trp) | Rigid structure locks the side chain in a trans or gauche(+) conformation. | A constrained Phe or Trp analog could be used as a starting point to build a rigid peptidomimetic. |

Cyclic Dipeptide Analogs

Cyclization is a common strategy to create conformationally constrained and more stable peptide analogs. For a dipeptide like Ac-Phe-Trp-OH, cyclization would typically result in the formation of a 2,5-diketopiperazine (DKP). DKPs are six-membered heterocyclic rings formed from two amino acids. These structures are significantly more rigid than their linear counterparts, which can lock the molecule into a bioactive conformation and increase resistance to proteolytic degradation.

Studies on other proline-based DKPs, such as those isolated from marine fungi, have shown that the stereochemistry of the constituent amino acids has a significant impact on biological activity. For example, diastereoisomers of cyclo(Phe-Pro) exhibit different levels of cytotoxicity against cancer cell lines, demonstrating the importance of spatial arrangement of the side chains. Therefore, different stereoisomers of cyclo(Phe-Trp) would be expected to have distinct properties and biological activities.

Table 3: Characteristics of Cyclic Dipeptide (DKP) Analogs This table is interactive. Click on the headers to sort.

| DKP Analog Example | Constituent Amino Acids | Key Structural Feature | Observed Property | Relevance to cyclo(Phe-Trp) | Reference(s) |

|---|

Biophysical Characterization and Structural Analysis of Ac Phe Trp Oh

Spectroscopic Methodologies for Structural Elucidation

Spectroscopy is a fundamental tool for investigating the molecular structure and behavior of peptides. By examining the interaction of Ac-Phe-Trp-OH with electromagnetic radiation, detailed information about its secondary structure, local chromophore environment, three-dimensional conformation, and binding interactions can be obtained.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for assessing the secondary structure of peptides and proteins. nih.govoregonstate.edu

For a short dipeptide like Ac-Phe-Trp-OH, a well-defined secondary structure such as an α-helix or β-sheet is not expected. Instead, the peptide is likely to exist as a mixture of conformers that can be broadly characterized as a random coil. The far-UV CD spectrum (typically 190-250 nm), which is sensitive to the peptide backbone conformation, would therefore be expected to show a strong negative band near 200 nm, characteristic of a disordered or random coil structure. nih.govresearchgate.net

The near-UV CD spectrum (250-350 nm) is influenced by the chiral environment of the aromatic side chains. dtic.mil In Ac-Phe-Trp-OH, both the phenylalanine and tryptophan residues contribute to this region. The tryptophan indole (B1671886) group, in particular, can give rise to fine-structured electronic transitions (¹Lₐ and ¹Lₑ bands) that are sensitive to its local environment and orientation, typically observed between 260 and 300 nm. dtic.mil The presence of induced Cotton effects in this region upon binding to other molecules can be used to study interactions and conformational changes. nih.gov

| Secondary Structure | Characteristic CD Bands (nm) |

| α-Helix | Positive band ~195 nm; Negative bands ~208 and ~222 nm |

| β-Sheet | Negative band ~218 nm; Positive band ~195 nm |

| Random Coil | Strong negative band ~198 nm; Weak positive band ~220 nm |

| Ac-Phe-Trp-OH (Expected) | Primarily random coil characteristics in the far-UV. Aromatic side-chain contributions in the near-UV. |

Fluorescence Spectroscopy for Tryptophan Environment and Binding

Fluorescence spectroscopy is an exceptionally sensitive technique for studying peptides containing tryptophan, which is one of the three naturally fluorescent amino acids. acs.org The intrinsic fluorescence of Ac-Phe-Trp-OH is dominated by the tryptophan residue due to its high quantum yield compared to phenylalanine. nih.gov

The emission properties of the tryptophan indole side chain are highly dependent on the polarity of its microenvironment. acs.org When excited at its absorption maximum (around 280 nm), tryptophan typically emits fluorescence with a maximum (λem) around 350 nm in polar aqueous solutions. nih.gov A shift in this emission maximum can provide significant structural information:

Blue Shift (to shorter wavelengths): Indicates that the tryptophan residue has moved to a more hydrophobic (non-polar) environment, such as the core of a protein or a binding site. nih.gov

Red Shift (to longer wavelengths): Suggests increased exposure of the tryptophan residue to a polar, aqueous solvent.

This environmental sensitivity makes fluorescence spectroscopy a powerful tool for monitoring binding events. When Ac-Phe-Trp-OH binds to a target molecule, changes in the local environment of the tryptophan residue can lead to a change in fluorescence intensity (quenching or enhancement) or a shift in the emission maximum, allowing for the determination of binding affinities (Kₐ or Kₑ). nih.gov

| Property | Value/Characteristic |

| Excitation λmax | ~280 nm |

| Emission λmax (in water) | ~350 nm nih.gov |

| Quantum Yield (Φ) | ~0.12 - 0.14 omlc.org |

| Sensitivity | Highly sensitive to local solvent polarity |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the three-dimensional structure and dynamics of molecules in solution at atomic resolution. For Ac-Phe-Trp-OH, ¹H NMR provides precise information about its average conformation.

The analysis involves measuring several key parameters:

Chemical Shifts (δ): The position of a signal in the NMR spectrum is sensitive to the local electronic environment of each proton. Aromatic protons of phenylalanine and tryptophan are typically found downfield (7-8 ppm), while protons on the peptide backbone and side chains appear further upfield. oregonstate.educhemistrysteps.com

Coupling Constants (J): The coupling between adjacent protons provides information on dihedral angles. For instance, the ³J(Hₙ-Hₐ) coupling constant can be used to restrain the backbone torsion angle φ.

Nuclear Overhauser Effect (NOE): The NOE is observed between protons that are close in space (< 5 Å), regardless of whether they are connected by bonds. Measuring NOEs between different parts of the Ac-Phe-Trp-OH molecule allows for the determination of its 3D fold and the relative orientation of the two amino acid side chains.

By integrating these data, a detailed picture of the preferred solution conformation and the populations of different conformers can be constructed. illinois.edu

| Proton Type | Typical ¹H Chemical Shift Range (ppm) |

| Acetyl (CH₃) | ~2.0 ppm |

| α-Protons (α-H) | ~4.0 - 4.8 ppm |

| β-Protons (β-H) | ~2.8 - 3.5 ppm |

| Amide (NH) | ~7.5 - 8.5 ppm |

| Phenylalanine Aromatic | ~7.2 - 7.4 ppm |

| Tryptophan Aromatic (Indole) | ~7.0 - 7.8 ppm |

Note: Exact chemical shifts are dependent on solvent, pH, and temperature. pdx.eduepfl.ch

UV-Vis Spectroscopy for Aromatic Chromophores and Binding

UV-Visible (UV-Vis) absorption spectroscopy is a routine technique used to quantify peptides and study binding interactions. The absorption of UV light by Ac-Phe-Trp-OH is dominated by the π → π* electronic transitions within the aromatic side chains of phenylalanine and tryptophan, which act as chromophores. iosrjournals.org

Tryptophan: Exhibits a strong absorption maximum (λmax) at approximately 280 nm, with a molar extinction coefficient (ε) of around 5,600 M⁻¹cm⁻¹. omlc.orgiosrjournals.org

Phenylalanine: Has a much weaker absorption maximum around 257 nm (ε ≈ 200 M⁻¹cm⁻¹). spiedigitallibrary.org

The concentration of Ac-Phe-Trp-OH in solution can be accurately determined using the Beer-Lambert law at 280 nm, where the contribution from tryptophan is predominant. Perturbations in the UV-Vis spectrum, such as a shift in the λmax or a change in molar absorptivity (hyper- or hypochromism), upon the addition of a ligand can indicate a binding event and be used to quantify the interaction. researchgate.net

| Chromophore (Model Compound) | Approx. λmax (nm) | Approx. ε (M⁻¹cm⁻¹) |

| N-Acetyl-L-tryptophanamide | 280 | 5,579 omlc.orgcaltech.edu |

| N-Acetyl-L-phenylalanineamide | 257 | ~200 |

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are essential for the separation, purification, and analysis of peptides, ensuring the quality and homogeneity of the sample used in biophysical studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthetic peptides like Ac-Phe-Trp-OH. The most common mode used is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity. nih.govhplc.eu

In a typical RP-HPLC analysis, the dipeptide is injected onto a column packed with a non-polar stationary phase (e.g., silica (B1680970) bonded with C18 alkyl chains). A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase is used for elution. thermofisher.com More hydrophobic peptides interact more strongly with the C18 stationary phase and thus have longer retention times. Both phenylalanine and tryptophan are hydrophobic amino acids, with tryptophan being one of the most hydrophobic, which results in a significant retention time for Ac-Phe-Trp-OH. nih.gov

Purity is determined by integrating the area of the peak corresponding to Ac-Phe-Trp-OH and comparing it to the total area of all peaks in the chromatogram, detected by UV absorbance at either 214 nm (for the peptide bond) or 280 nm (for the aromatic rings). thermofisher.comresearchgate.net

| Parameter | Typical Condition |

| Column | C18 (Octadecylsilyl silica), 3-5 µm particle size |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |

| Gradient | Linear gradient, e.g., 5% to 95% B over 20-30 minutes |

| Flow Rate | ~1.0 mL/min for analytical columns (4.6 mm i.d.) |

| Detection | UV Absorbance at 214 nm and/or 280 nm |

Size Exclusion Chromatography (SEC) for Molecular Weight and Aggregation

Size Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules in solution based on their size, or more specifically, their hydrodynamic radius. cytivalifesciences.com It is a valuable method for assessing the oligomeric state and potential aggregation of peptides like Ac-Phe-Trp-OH. lcms.cz The stationary phase consists of a porous resin with beads of a specific pore size. youtube.com

In an SEC experiment, a solution containing the peptide is passed through the column. Molecules larger than the pores of the resin are excluded and travel through the interstitial volume, eluting first. cytivalifesciences.com Smaller molecules can diffuse into the pores of the resin, increasing their path length and causing them to elute later. youtube.com Therefore, the order of elution is from the largest molecule to the smallest.

For a dipeptide such as Ac-Phe-Trp-OH, SEC can be used to determine if the peptide exists primarily in its monomeric form or if it forms dimers, trimers, or larger aggregates in a given solution. The presence of a single, sharp peak at an expected elution volume would indicate a homogenous, monomeric sample. Conversely, the appearance of earlier-eluting peaks would suggest the presence of higher molecular weight species, indicative of aggregation. youtube.com Analytical SEC is a highly effective method for monitoring protein and peptide preparation quality and evaluating the tendency to aggregate. cytivalifesciences.com

Table 1: Illustrative Size Exclusion Chromatography Data for Ac-Phe-Trp-OH Analysis This table presents hypothetical data for illustrative purposes.

| Species | Expected Molecular Weight (Da) | Typical Elution Volume (mL) | Interpretation |

|---|---|---|---|

| Aggregate | > 1000 | 8.5 | Peptide is forming large, soluble aggregates. |

| Dimer | 786.88 | 12.3 | A portion of the peptide exists as a non-covalent dimer. |

| Monomer | 393.44 | 15.1 | The primary, non-aggregated form of the peptide. |

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a fundamental tool for confirming the molecular weight of synthetic peptides like Ac-Phe-Trp-OH, ensuring the correct product was obtained. rockefeller.edu The technique provides a far more precise description of a molecule than methods that rely on relative quantitation. nih.gov

In a typical experiment, the peptide sample is introduced into the mass spectrometer, where it is ionized. A common method for peptides is electrospray ionization (ESI), which is a soft ionization technique that minimizes fragmentation. The resulting ions are then guided into a mass analyzer, which separates them based on their m/z ratio. The detector records the abundance of ions at each m/z value, generating a mass spectrum.

For Ac-Phe-Trp-OH, the expected monoisotopic mass is 393.443 Da. guidechem.com In positive ion mode ESI-MS, the peptide would typically be observed as the protonated molecular ion, [M+H]⁺. The detection of a major peak at the corresponding m/z value would provide strong evidence for the identity and purity of the compound. rockefeller.edu

Table 2: Mass Spectrometry Data for Ac-Phe-Trp-OH

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₂H₂₃N₃O₄ | guidechem.com |

| Calculated Monoisotopic Mass | 393.443 g/mol | guidechem.com |

| Expected m/z for [M+H]⁺ | 394.451 | Calculated |

Advanced Structural Determination Methods (Applicable to related peptides/complexes)

X-Ray Crystallography for High-Resolution Structures

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including peptides. nih.gov This method relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. While it has been extensively used for proteins, it is also highly applicable to smaller molecules like dipeptides, providing unparalleled detail on their conformation and intermolecular interactions. nih.govresearchgate.net

The process involves growing a high-quality crystal of the peptide, which can be a significant bottleneck. iucr.org Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be calculated. From this map, a detailed atomic model of the peptide is built, revealing precise bond lengths, angles, and the arrangement of molecules within the crystal lattice. iucr.orgacs.org

For dipeptides, crystallographic studies have revealed dominant hydrogen-bonding patterns, often characterized by "head-to-tail" chains involving the N-terminal amino groups and C-terminal carboxylate groups. researchgate.net This provides fundamental insights into peptide self-assembly and the forces governing their supramolecular structures. acs.org

Table 3: Example Crystallographic Data for a Dipeptide Crystal This table presents representative data for a generic dipeptide to illustrate the outputs of an X-ray crystallography experiment.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions (Å) | a = 5.1, b = 15.3, c = 21.0 |

| Resolution (Å) | 1.5 |

| R-factor | 0.045 |

Cryo-Electron Microscopy (Cryo-EM) for Large Assemblies

Cryo-electron microscopy (Cryo-EM) is a structural biology technique that has revolutionized the study of large and complex biomolecular assemblies. americanpeptidesociety.org Unlike X-ray crystallography, Cryo-EM does not require the sample to be crystallized. Instead, it involves flash-freezing a solution of the sample in vitreous (non-crystalline) ice, preserving the molecules in their near-native hydrated state. nih.govacs.org

The vitrified sample is then imaged using a transmission electron microscope under cryogenic conditions. A low-dose electron beam is used to minimize radiation damage, and thousands of two-dimensional projection images of the randomly oriented particles are collected. americanpeptidesociety.org These images are then computationally aligned, classified, and averaged to reconstruct a three-dimensional density map of the assembly. annualreviews.org

Table 4: Comparison of Applicability for Structural Determination Methods

| Feature | X-Ray Crystallography | Cryo-Electron Microscopy |

|---|---|---|

| Sample Requirement | Single, well-ordered crystal | Soluble, can be amorphous or fibrous |

| Typical Subject | Small molecules, well-ordered peptides, proteins | Large protein complexes, peptide assemblies, fibrils americanpeptidesociety.orgpnas.org |

| Resolution | Typically atomic to near-atomic | Near-atomic to lower, depending on the sample |

| Primary Advantage | Provides highest resolution detail of atomic positions | Can visualize large, flexible, and non-crystalline assemblies in a near-native state acs.org |

| Primary Limitation | Requires crystallization, which can be difficult or impossible for many samples iucr.org | Generally limited to larger molecules/assemblies for high-resolution reconstruction annualreviews.org |

Molecular Interactions and Recognition Mechanisms of Ac Phe Trp Oh

Non-Covalent Interactions Governing Peptide Behavior

The conformation and interaction profile of Ac-Phe-Trp-OH are dictated by a delicate balance of several non-covalent forces. These interactions, while individually weak, collectively contribute to the structural stability and binding affinity of the peptide.

The planar aromatic rings of the Phenylalanine (benzyl) and Tryptophan (indole) side chains are capable of engaging in π-π stacking interactions. These interactions are a result of attractive forces between the electron clouds of the aromatic systems and are crucial for the stabilization of protein structures and protein-ligand complexes. acs.orgnih.gov The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements, with the optimal geometry being a balance between attractive and repulsive electrostatic forces. acs.org

The indole (B1671886) ring of Tryptophan, being larger and more electron-rich than the benzene (B151609) ring of Phenylalanine, can participate in stronger π-π stacking interactions. nih.gov Studies on model peptides have shown that interactions between Phe and Trp residues contribute significantly to the stability of helical and sheet structures. nih.gov The strength of these interactions is sensitive to the surrounding environment and the relative orientation of the aromatic rings.

Table 1: Geometries of π-π Stacking Interactions

| Interaction Type | Description | Typical Distance (Å) | Energy (kcal/mol) |

|---|---|---|---|

| Face-to-Face | Parallel arrangement of the aromatic rings. | 3.4 - 3.8 | -1.5 to -2.5 |

| Edge-to-Face (T-shaped) | The edge of one aromatic ring points towards the face of another. | 4.5 - 5.5 | -1.0 to -2.0 |

| Parallel-Displaced | Parallel arrangement with a lateral offset of the ring centers. | 3.4 - 3.8 | -2.0 to -3.0 |

Hydrogen bonds are critical in defining the secondary structure of peptides and mediating interactions with other molecules. In Ac-Phe-Trp-OH, potential hydrogen bond donors include the amide N-H of the peptide backbone and the indole N-H of the Tryptophan side chain. Acceptors include the acetyl and carboxyl oxygen atoms, as well as the peptide carbonyl oxygen.

The indole N-H of Tryptophan is a particularly important hydrogen bond donor and its involvement can significantly influence the peptide's conformation and binding properties. mdpi.comnih.gov Intramolecular hydrogen bonds can lead to the formation of stable turn-like structures, while intermolecular hydrogen bonds are key to the formation of larger assemblies and binding to receptor sites. nih.gov Computational studies on similar dipeptides have highlighted the importance of these networks in stabilizing specific conformations.

The nonpolar aromatic side chains of both Phenylalanine and Tryptophan contribute to the hydrophobic character of Ac-Phe-Trp-OH. wikipedia.org In aqueous environments, the hydrophobic effect drives the burial of these nonpolar residues away from water, which can lead to peptide aggregation or binding within hydrophobic pockets of proteins. This entropic-driven process is a major force in protein folding and ligand binding. mdpi.com Tryptophan, with its larger indole ring, is generally considered more hydrophobic than Phenylalanine. nih.gov

Electrostatic interactions, including ion pairing and dipole-dipole interactions, play a significant role in the binding of peptides to their receptors. At physiological pH, the C-terminal carboxylic acid of Ac-Phe-Trp-OH will be deprotonated, carrying a negative charge. This allows for favorable electrostatic interactions with positively charged residues (such as Lysine (B10760008) or Arginine) in a binding pocket.

Furthermore, the aromatic rings of Phe and Trp, while nonpolar, possess a quadrupole moment that can lead to favorable interactions with polar groups. The indole ring of Tryptophan has a significant dipole moment, enhancing its ability to participate in electrostatic interactions compared to the benzene ring of Phenylalanine. nih.gov Cation-π interactions, where a cation interacts favorably with the electron-rich face of an aromatic ring, are a particularly important type of electrostatic interaction for Tryptophan. nih.gov

Receptor Binding and Ligand Recognition Studies

The specific arrangement and chemical nature of the Phenylalanine and Tryptophan side chains in Ac-Phe-Trp-OH are critical for its recognition by and binding to biological receptors.

Both Phenylalanine and Tryptophan are frequently found in the binding sites of proteins and play crucial roles in ligand recognition. nih.gov Their aromatic side chains can engage in a multitude of interactions within a binding pocket, including the aforementioned π-π stacking, hydrogen bonding, hydrophobic, and electrostatic interactions.

Studies involving the mutation of Phenylalanine to Tryptophan (or vice versa) in binding sites have demonstrated the distinct contributions of each residue. The larger size and greater hydrophobicity of Tryptophan, along with the hydrogen bonding capability of its indole N-H group, often lead to different binding affinities and specificities compared to Phenylalanine. mdpi.com For instance, the indole ring of Tryptophan can form specific hydrogen bonds that are not possible with the benzene ring of Phenylalanine. Conversely, the smaller size of the Phenylalanine side chain may be required to fit into a sterically constrained binding pocket.

Fluorescence spectroscopy is a powerful tool to study the binding of Tryptophan-containing peptides like Ac-Phe-Trp-OH. The intrinsic fluorescence of the Tryptophan residue is highly sensitive to its local environment. Changes in fluorescence intensity and wavelength upon binding can provide valuable information about the binding event and the nature of the binding pocket. nih.govacs.org

Table 2: Comparative Contributions of Phe and Trp to Receptor Binding

| Property | Phenylalanine (Phe) | Tryptophan (Trp) | Significance in Binding |

|---|---|---|---|

| Aromatic System | Benzene Ring | Indole Ring | Both participate in π-π stacking and hydrophobic interactions. |

| Size/Hydrophobicity | Smaller, less hydrophobic | Larger, more hydrophobic | Affects fit in binding pocket and strength of hydrophobic interactions. |

| Hydrogen Bonding | Aromatic C-H donors (weak) | Indole N-H donor (strong) | Trp can form specific, directional hydrogen bonds. |

| Electrostatics | Quadrupole moment | Larger quadrupole and dipole moment | Trp has a greater capacity for electrostatic and cation-π interactions. |

| Spectroscopic Probe | Weak UV absorbance | Strong UV absorbance and intrinsic fluorescence | Trp fluorescence is a sensitive reporter of binding events. |

Structure-Activity Relationships of Ac-Phe-Trp-OH Derived Sequences

The biological activity of peptides is intrinsically linked to their primary sequence and the physicochemical properties of their constituent amino acids. For dipeptides such as Ac-Phe-Trp-OH, even minor modifications to the phenylalanine or tryptophan residues can lead to significant changes in their interaction profiles and subsequent biological effects. Structure-activity relationship (SAR) studies on related aromatic dipeptides have elucidated several key principles that are likely applicable to Ac-Phe-Trp-OH derivatives.

The aromatic rings of both phenylalanine and tryptophan are critical for various non-covalent interactions, including hydrophobic, π-π stacking, and cation-π interactions. nih.govnih.gov The modification of these rings, for instance, through halogenation or methylation, can modulate the electronic properties and steric bulk of the side chains, thereby influencing binding affinity and specificity. nih.gov For example, in studies of other bioactive peptides, the substitution of tryptophan with phenylalanine, or vice versa, has been shown to alter antimicrobial and cell-penetrating capabilities, highlighting the distinct roles of the indole and phenyl groups. acs.org

A hypothetical SAR study on Ac-Phe-Trp-OH derivatives might explore the following modifications and their expected impact on a specific biological activity, such as enzyme inhibition:

| Modification | Rationale | Expected Impact on Activity |

| Substitution of Phe with Ala | Reduces hydrophobicity and removes the aromatic ring. | Likely decrease in activity due to loss of key hydrophobic and/or π-stacking interactions. |

| Substitution of Trp with Phe | Maintains aromaticity but removes the indole nitrogen and its hydrogen bonding capability. | Potential decrease in activity if hydrogen bonding or the specific shape of the indole ring is critical for binding. |

| Methylation of the indole nitrogen of Trp | Increases hydrophobicity and removes the hydrogen bond donor capability. | Activity may increase or decrease depending on the relative importance of hydrophobicity versus hydrogen bonding. |

| Halogenation of the Phe ring | Alters the electronic properties and increases the size of the phenyl group. | Could enhance π-stacking interactions and improve binding affinity, potentially increasing activity. |

Binding Thermodynamics via Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry (ITC) is a powerful technique for characterizing the thermodynamics of binding interactions in solution. tainstruments.comresearchgate.net It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the binding process. springernature.comwhiterose.ac.uk

The formation of favorable non-covalent interactions, such as hydrogen bonds and van der Waals contacts, would contribute to a negative (favorable) enthalpy change (ΔH). The indole nitrogen of the tryptophan residue, for instance, can act as a hydrogen bond donor, contributing to the enthalpic driving force of binding. nih.gov

The entropic contribution (TΔS) to the binding free energy is more complex. It includes contributions from the conformational changes in both the peptide and the protein upon binding, as well as changes in the solvation of the interacting surfaces. The burial of the hydrophobic phenylalanine and tryptophan side chains in a binding pocket would release ordered water molecules into the bulk solvent, leading to a favorable increase in entropy. tainstruments.com

A representative ITC dataset for the binding of a hypothetical aromatic dipeptide to a model protein is presented below to illustrate the type of information that can be obtained from such an experiment:

| Thermodynamic Parameter | Value | Interpretation |

| Association Constant (K_a) | 5.0 x 10^5 M^-1 | Indicates a strong binding affinity. |

| Enthalpy Change (ΔH) | -8.5 kcal/mol | The binding is enthalpically driven, suggesting the formation of favorable interactions. |

| Entropy Change (TΔS) | +2.1 kcal/mol | The binding is entropically favorable, likely due to the hydrophobic effect. |

| Gibbs Free Energy Change (ΔG) | -10.6 kcal/mol | The binding is a spontaneous process. |

| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio between the dipeptide and the protein. |

This hypothetical data suggests a binding event that is both enthalpically and entropically favorable, a common characteristic for interactions involving the burial of hydrophobic and aromatic residues.

Peptide-Membrane Interactions

The interaction of peptides with cellular membranes is fundamental to a wide range of biological processes, including cell signaling, transport, and the mechanism of action of many antimicrobial and cell-penetrating peptides. The amphipathic nature of Ac-Phe-Trp-OH, with its hydrophobic aromatic side chains and polar backbone, suggests a propensity for interaction with lipid bilayers.

Membrane Anchoring Mechanisms

The tryptophan residue is well-known for its role as a membrane anchor. nih.govnih.gov Its indole side chain has a unique ability to partition at the lipid-water interface, with the hydrophobic bicyclic ring system inserting into the nonpolar core of the membrane and the polar N-H group engaging in hydrogen bonding with the lipid headgroups or surrounding water molecules. nih.gov This interfacial positioning is energetically favorable and serves to anchor the peptide to the membrane surface.

The phenylalanine residue, being more hydrophobic than tryptophan, also contributes to membrane interaction by inserting its phenyl ring into the acyl chain region of the lipid bilayer. nih.gov In the context of the Ac-Phe-Trp-OH dipeptide, it is likely that the two aromatic side chains act in a cooperative manner to anchor the molecule to the membrane. Molecular dynamics simulations of similar peptides have shown that the precise orientation and depth of insertion of aromatic residues are influenced by the surrounding lipid environment and the presence of neighboring residues. nih.gov

The anchoring mechanism of Ac-Phe-Trp-OH can be conceptualized as a two-point attachment to the membrane interface. The tryptophan residue would likely adopt its preferred interfacial location, while the adjacent phenylalanine residue would penetrate deeper into the hydrophobic core. This arrangement would serve to stabilize the peptide on the membrane surface, a prerequisite for any subsequent biological activity, such as membrane permeabilization or interaction with membrane-embedded proteins.

Peptide-Induced Membrane Permeabilization Studies (Mechanistic Focus)

Short, amphipathic peptides have the potential to disrupt the integrity of lipid bilayers, leading to the leakage of cellular contents. researchgate.net The mechanism of permeabilization can vary depending on the peptide sequence, concentration, and the lipid composition of the membrane. Common models for peptide-induced membrane disruption include the "barrel-stave," "toroidal pore," and "carpet" mechanisms. acs.org

Given its small size, it is unlikely that Ac-Phe-Trp-OH would form stable transmembrane pores via the barrel-stave or toroidal pore models, which typically require longer peptides that can span the membrane. A more plausible mechanism for a dipeptide like Ac-Phe-Trp-OH would be a "carpet-like" or detergent-like effect. acs.org

In the carpet model, the peptide monomers first bind to the surface of the membrane. As the concentration of the peptide on the membrane surface increases, it disrupts the local lipid packing. This perturbation of the bilayer can lead to the formation of transient defects or pores, or even the complete micellization of the membrane at high peptide concentrations. The hydrophobic interactions of the phenylalanine and tryptophan side chains with the lipid acyl chains would be the primary driving force for this disruptive activity.

Experimental studies on the membrane-destabilizing effects of individual tryptophan and phenylalanine have shown that tryptophan has a more potent effect, likely due to its strong interfacial activity. nih.gov It is therefore reasonable to hypothesize that Ac-Phe-Trp-OH could induce membrane leakage, particularly in membranes with a composition that is susceptible to perturbation. The degree of permeabilization would be expected to be dependent on the peptide concentration and the lipid composition of the target membrane.

Investigation of Biochemical Roles and Mechanistic Studies

Enzyme Interaction and Inhibition Kinetics (General Peptide Mechanisms)

Peptides containing Phenylalanine and Tryptophan are recognized by a variety of enzymes, acting as substrates, inhibitors, or modulators of catalytic activity. The specific sequence and modifications of the peptide determine the nature and kinetics of these interactions.

The specificity of proteases and other enzymes is highly dependent on the amino acid residues at and around the cleavage site. Aromatic residues like Phenylalanine and Tryptophan are often key determinants of substrate recognition for enzymes such as chymotrypsin, pepsin, and carboxypeptidases.

The kinetic parameters for enzyme-catalyzed reactions involving such peptides provide quantitative measures of their interaction. These parameters are influenced by the specific amino acid residues and their positions within the peptide chain.

Table 1: Kinetic Parameters for CPA4-Catalyzed Hydrolysis of Dipeptide Substrates Data sourced from studies on human carboxypeptidase A4. nih.gov

| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |

|---|---|---|---|

| FA-Phe-Phe | 2.5 ± 0.1 | 37 ± 3 | 68,000 |

| FA-Phe-Trp | 10.4 ± 0.6 | 290 ± 40 | 36,000 |

| FA-Phe-Leu | 6.4 ± 0.2 | 110 ± 10 | 58,000 |

| FA-Phe-Met | 4.8 ± 0.2 | 120 ± 10 | 40,000 |

| FA-Phe-Ile | 2.1 ± 0.1 | 90 ± 10 | 23,000 |

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org Inhibition can be reversible or irreversible. In reversible inhibition, the inhibitor can bind and dissociate from the enzyme. This is further classified into competitive, uncompetitive, and noncompetitive inhibition. wikipedia.orgbgc.ac.in

In noncompetitive inhibition, the inhibitor binds to a site on the enzyme other than the active site. bgc.ac.in This binding event reduces the enzyme's activity but does not affect the binding of the substrate to the active site. The inhibitor can bind to either the free enzyme or the enzyme-substrate complex with equal affinity. wikipedia.org

Kinetic studies of the pepsin-catalyzed hydrolysis of Ac-Phe-Trp-OH have demonstrated linear noncompetitive inhibition by compounds like L-Ac-Phe. nih.gov This mode of inhibition suggests that the inhibitor binds to both the free pepsin enzyme and the pepsin-substrate (E-S) complex, thereby reducing the catalytic rate without preventing substrate binding. nih.gov Such findings are crucial for understanding the regulatory mechanisms of enzyme activity and for the design of specific enzyme inhibitors.

Antioxidant Mechanisms of Tryptophan/Phenylalanine-Containing Peptides

Peptides containing aromatic amino acids, such as Phenylalanine and Tryptophan, are known to possess significant antioxidant properties. researchgate.netcsic.es This activity stems from their ability to neutralize reactive oxygen species (ROS) and chelate pro-oxidant metal ions, thus protecting cells from oxidative damage. nih.govnih.gov

The primary antioxidant mechanism of these peptides is direct free radical scavenging. This can occur through two main pathways: Hydrogen Atom Transfer (HAT) and Electron Transfer (ET). nih.gov

Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant peptide donates a hydrogen atom to a free radical, neutralizing it and forming a more stable radical on the peptide itself. csic.es

Electron Transfer (ET): The peptide can donate an electron to the free radical, converting it into a more stable molecule. nih.gov

The aromatic side chains of Tryptophan and Phenylalanine are particularly effective in these processes. nih.gov The indole (B1671886) ring of Tryptophan and the phenyl group of Phenylalanine can donate electrons and stabilize the resulting radical through resonance, making them potent radical scavengers. researchgate.netnih.gov The presence of these residues, especially at the C-terminus, can enhance the antioxidant capacity of a peptide. nih.gov

Certain metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can act as pro-oxidants by catalyzing reactions that generate highly reactive free radicals. Peptides can inhibit this process by chelating these metal ions, forming a stable complex that prevents them from participating in oxidation reactions. nih.govmdpi.com

The metal-chelating ability of peptides is attributed to the presence of various functional groups that can act as ligands for the metal ion. These include:

The N-terminal amino group and the C-terminal carboxyl group. rsc.org

The peptide backbone carbonyl and amide groups. nih.gov

Specific amino acid side chains, such as the carboxyl groups of Aspartic and Glutamic acid, the imidazole (B134444) ring of Histidine, and the sulfhydryl group of Cysteine. mdpi.comrsc.org

The aromatic rings of Phenylalanine and Tryptophan can also contribute to the stability of the peptide-metal complex through d–π interactions, which involve contact between the aromatic ring and the metal ion. mdpi.com This interaction, combined with electrostatic and hydrophobic forces, helps to sequester the metal ion effectively. mdpi.com For example, the dipeptide His-Trp has been shown to have a high affinity for Ni(II) ions, forming a coordination complex that is useful in protein purification techniques. nih.gov

Signaling Pathway Modulation by Peptide Sequences (General Peptide Mechanisms)

Short peptides are increasingly recognized as important signaling molecules that can modulate a wide range of cellular processes. explorationpub.com Their small size allows them to interact with specific molecular targets, such as receptors and enzymes, often with high selectivity and minimal toxicity. oncology-central.com This enables them to interfere with or regulate intracellular signaling pathways critical for cell growth, development, and stress responses. oncology-central.comresearchgate.net

Peptide-mediated modulation of signaling pathways can occur through several general mechanisms:

Interference with Protein-Protein Interactions: Many signaling cascades rely on specific interactions between proteins. Short peptides can be designed to mimic the binding motifs of these proteins, thereby disrupting the interaction and blocking the downstream signal. nih.gov

Modulation of Enzyme Activity: As discussed, peptides can act as inhibitors or activators of key enzymes within a signaling pathway. For example, peptides can act as specific modulators of protein kinases, which are crucial regulators of numerous cellular pathways. nih.gov

Receptor Agonism/Antagonism: Peptides can bind to cell surface receptors, either mimicking the natural ligand to activate the receptor (agonism) or blocking the natural ligand to inhibit it (antagonism), thereby controlling the initiation of a signaling cascade. explorationpub.com

Studies have shown that dipeptides can influence pathways such as the p38 MAPK signaling pathway, which is involved in cellular responses to stress. researchgate.net The ability of peptides to be rapidly metabolized allows for a transient signal that can be tightly controlled. explorationpub.com This makes peptide sequences like Ac-Phe-Trp-OH valuable tools for studying and potentially manipulating cellular communication networks. oncology-central.com

Supramolecular Assembly and Material Science Applications

Self-Assembly of Aromatic Dipeptides

The spontaneous organization of aromatic dipeptides into complex, functional architectures is a phenomenon driven by a delicate interplay of non-covalent interactions. rsc.org The sequence and chemical nature of the amino acid residues are intrinsic factors that significantly influence this process. nih.gov

Factors Influencing Self-Assembly (e.g., pH, concentration, chirality)

The self-assembly of aromatic dipeptides is highly sensitive to environmental conditions, which can be modulated to control the resulting structures. nih.govmdpi.com